

Application Note: Thermogravimetric Analysis (TGA) of Ferrous Calcium Citrate

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Compound of Interest

Compound Name: *Ferrous calcium citrate*

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A Guide for Pharmaceutical Development and Quality Control

Abstract and Introduction

Ferrous calcium citrate is a complex salt utilized in pharmaceutical formulations and nutritional supplements as a source of bioavailable iron and calcium. The thermal stability, composition, and purity of this active pharmaceutical ingredient (API) are critical quality attributes that directly impact its safety, efficacy, and shelf-life. Thermogravimetric Analysis (TGA) is a powerful analytical technique that measures changes in the mass of a material as a function of temperature in a controlled atmosphere.^[1] It is an indispensable tool in pharmaceutical sciences for characterizing materials, quantifying volatile and non-volatile components, and assessing thermal stability.^{[2][3]}

This application note provides a comprehensive, in-depth guide to the thermogravimetric analysis of **ferrous calcium citrate**. Moving beyond a simple procedural outline, this document elucidates the causality behind methodological choices, details a robust, self-validating protocol, and provides a framework for interpreting the resulting data. The methodologies described are grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <891> on Thermal Analysis and ASTM E1131 for compositional analysis, ensuring regulatory and quality compliance.^{[4][5]}

Objective: To equip researchers, scientists, and drug development professionals with an expert-level protocol and the interpretive logic required to perform a thorough TGA

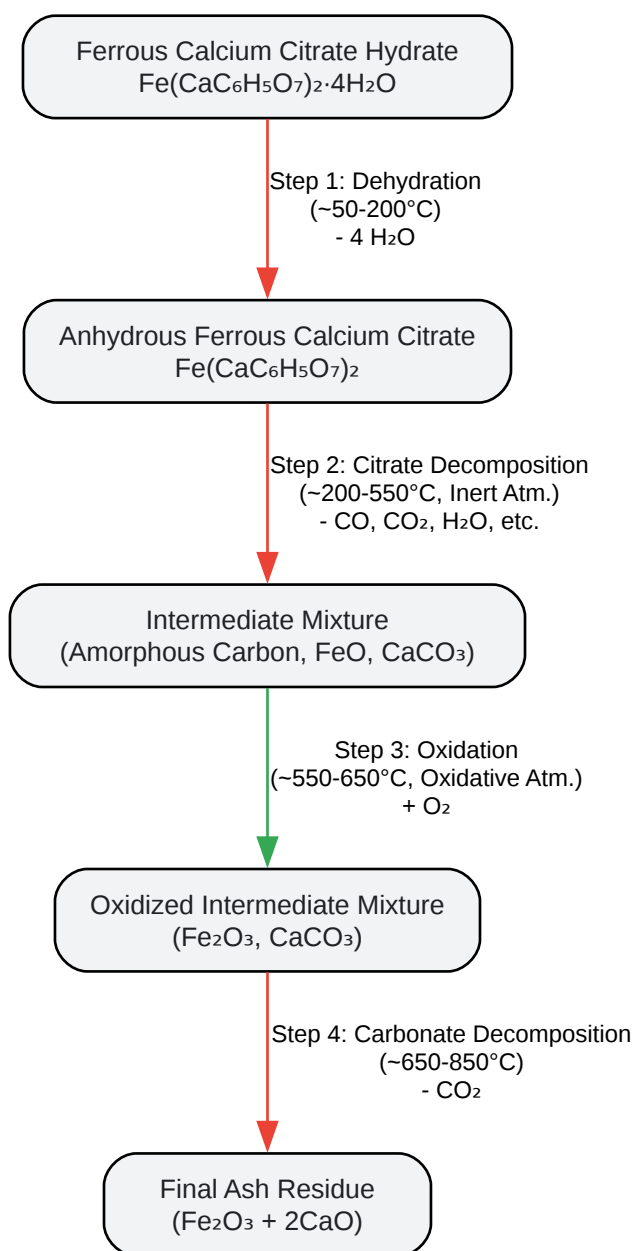
characterization of **ferrous calcium citrate** for quality control, stability testing, and formulation development.

The Predicted Thermal Decomposition Pathway

Understanding the anticipated thermal events is crucial for designing an effective TGA method and accurately interpreting the resulting thermogram. For a hydrated complex like **ferrous calcium citrate**, with a probable empirical formula of $\text{Fe}(\text{CaC}_6\text{H}_5\text{O}_7)_2 \cdot 4\text{H}_2\text{O}$, the decomposition is a multi-stage process.[6] The pathway involves dehydration, decomposition of the organic citrate ligand, oxidation of the ferrous ion, and the breakdown of inorganic intermediates.

The expected sequence of events when heated in an atmosphere that switches from inert to oxidative is as follows:

- Dehydration: The initial mass loss corresponds to the evolution of bound water molecules.[6]
- Citrate Decomposition: The anhydrous complex then undergoes thermal decomposition, breaking down the organic citrate structure. This is typically the most significant mass loss event.
- Oxidation & Intermediate Formation: In an oxidative atmosphere (air/oxygen), the ferrous (Fe^{2+}) iron is oxidized to the more stable ferric (Fe^{3+}) state. The decomposition of the calcium-bound citrate moiety is expected to yield calcium carbonate (CaCO_3) as a stable intermediate.[7][8]
- Carbonate Decomposition: At higher temperatures, typically above 600°C , the calcium carbonate intermediate decomposes, releasing carbon dioxide (CO_2) and forming calcium oxide (CaO).[8][9]
- Final Ash Residue: The process concludes at a high temperature (e.g., $900\text{-}1000^\circ\text{C}$), leaving a chemically stable inorganic residue composed of a mixture of ferric oxide (Fe_2O_3) and calcium oxide (CaO).[6]



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Figure 1: Predicted multi-stage thermal decomposition pathway for **ferrous calcium citrate**.

Protocol: Compositional Analysis by TGA

This protocol is designed to quantify the water content, organic (citrate) content, and final inorganic ash content of **ferrous calcium citrate**, consistent with the principles of ASTM E1131.^{[4][10]}

Instrumentation and Critical Parameters

A high-precision thermogravimetric analyzer capable of controlled heating rates and automated gas switching is required. The choice of experimental parameters is critical for obtaining reproducible and accurate data.

Parameter	Recommended Setting	Rationale / Field-Proven Insight
Sample Mass	5 – 10 mg	Provides a strong signal-to-noise ratio without causing significant thermal lag or mass transfer limitations. A consistent mass should be used for all comparative tests.
Sample Pan	Platinum or Alumina (Al ₂ O ₃)	These materials are inert to over 1000°C and will not react with the sample or its decomposition products. Platinum is preferred for its high thermal conductivity.
Heating Rate	10 – 20 °C/min	A rate of 10°C/min provides excellent resolution between thermal events. A 20°C/min rate can be used for higher throughput screening once the decomposition profile is well understood.
Temperature Range	Ambient (~25°C) to 950°C	This range ensures the capture of all key thermal events: dehydration, organic decomposition, and complete conversion to the final stable oxide ash. [11] [12]
Purge Gas	High Purity Nitrogen (N ₂) and Air (or Oxygen)	N ₂ provides an inert environment to isolate dehydration and initial decomposition. [13] Air provides an oxidative environment to ensure complete combustion of organic residues and

conversion of metals to their highest stable oxide state.

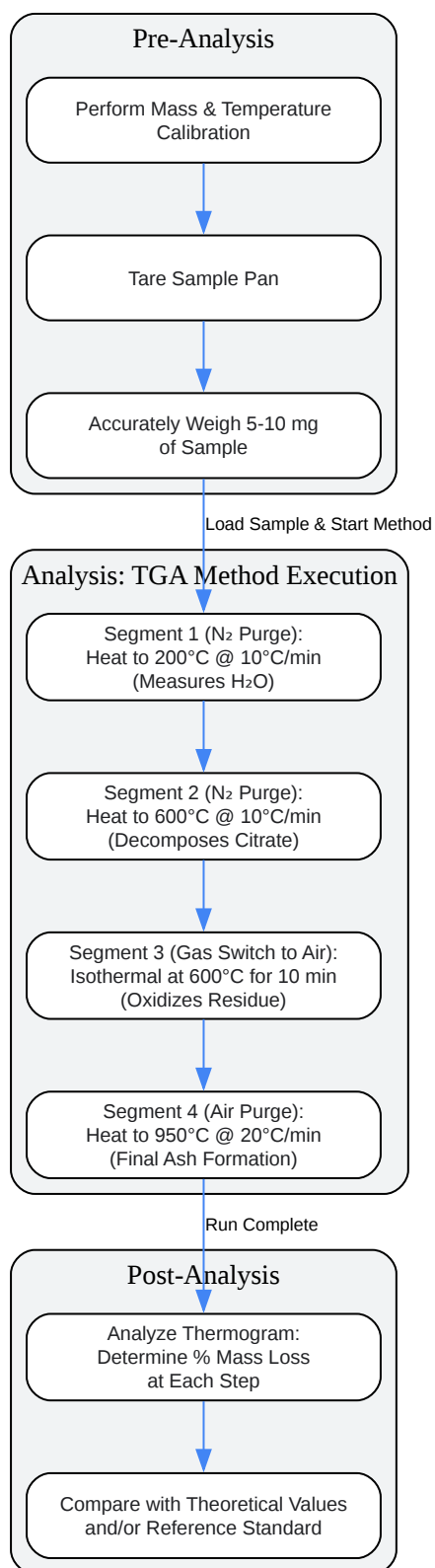
Gas Flow Rate

50 – 100 mL/min

Effectively removes evolved gases from the furnace, preventing secondary reactions and ensuring accurate mass measurement. The rate should be consistent throughout the experiment.

Experimental Workflow

The protocol involves three key phases: Pre-Analysis, Analysis (the TGA run), and Post-Analysis. This workflow ensures the integrity and reproducibility of the data.



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Figure 2: Step-by-step experimental workflow for the compositional TGA of **ferrous calcium citrate**.

Step-by-Step Methodology

- Instrument Preparation:
 - Ensure the TGA instrument has been recently calibrated for mass and temperature according to the manufacturer's guidelines. The use of certified reference materials is mandatory for quality control environments.[\[14\]](#)
 - Turn on the purge gases (Nitrogen and Air) and set the flow rates as specified in the instrument method.
- Sample Preparation:
 - Place a clean, empty platinum sample pan into the TGA autosampler or balance mechanism.
 - Execute a "tare" or "zero balance" command to zero the mass of the pan.
 - Carefully add 5-10 mg of the **ferrous calcium citrate** powder directly into the tared pan. Record the exact initial mass.
- Method Execution:
 - Load the sample into the furnace.
 - Start the pre-programmed thermal method as detailed in the workflow (Figure 2). The instrument will automatically execute the heating segments and gas switching.
- Data Collection:
 - The instrument will record the sample mass as a function of temperature and time, generating a thermogram (TGA curve) and its first derivative (DTG curve). The DTG curve shows the rate of mass loss and is useful for identifying the precise temperature of thermal events.

Data Interpretation and Validation

The resulting TGA curve provides a quantitative fingerprint of the sample. The analysis involves calculating the percentage mass loss in each distinct step of the curve and comparing it to theoretical values derived from the stoichiometry of $\text{Fe}(\text{CaC}_6\text{H}_5\text{O}_7)_2 \cdot 4\text{H}_2\text{O}$ (Molar Mass $\approx 620.25 \text{ g/mol}$).

Theoretical Composition

Component	Chemical Formula	Molar Mass (g/mol)	Moles in Formula	Total Mass	Theoretical %	Corresponding TGA Step
Water of Hydration	H_2O	18.02	4	72.08	11.6%	Step 1 (to $\sim 200^\circ\text{C}$)
Organic Content	$\text{Fe}(\text{CaC}_6\text{H}_5\text{O}_7)_2$	548.17	1	548.17	88.4%	Step 2 & 3 (organic portion)
Final Ash Residue	$\text{Fe}_2\text{O}_3 + 2\text{CaO}$	$159.69 + 2(56.08)$	$0.5 + 2$	271.85	43.8%	Final Residue at 950°C

Note: The theoretical ash percentage is calculated from the molar masses of the final oxides relative to the initial hydrated compound.

Analyzing the Thermogram

- **Step 1 - Dehydration:** The mass loss from ambient temperature to $\sim 200^\circ\text{C}$ under nitrogen corresponds to the loss of water. For a pure, correctly hydrated sample, this should be close to the theoretical value of 11.6%.
- **Step 2 - Organic Decomposition:** The significant mass loss between $\sim 200^\circ\text{C}$ and 600°C represents the decomposition of the citrate portion of the molecule.
- **Step 3 & 4 - Final Ash Formation:** After switching to air at 600°C and heating to 950°C , all carbonaceous material is burned off, and the metals are converted to their stable oxides. The

final, stable mass plateau at 950°C represents the ash content. This measured percentage should be compared to the theoretical 43.8%.

A deviation from these theoretical values can indicate impurities, incorrect hydration state, or the presence of residual solvents.

Applications in Pharmaceutical Quality Control

This TGA protocol serves as a robust tool for multiple applications in the pharmaceutical lifecycle:

- **Identity and Purity:** The TGA thermogram acts as a unique fingerprint. A batch can be quickly verified against a qualified reference standard. The presence of unexpected mass loss steps could indicate impurities.
- **Quantification of Water Content:** The method provides a more specific and accurate measure of bound water compared to a simple Loss on Drying (LOD) test, which may also measure volatile surface solvents.[\[2\]](#)
- **Stability Studies:** By analyzing samples subjected to accelerated stability conditions (e.g., high temperature and humidity), changes in the TGA profile can reveal degradation pathways or changes in hydration state.
- **Compositional Analysis:** The protocol directly measures the organic-to-inorganic ratio, providing a fundamental check on the composition of the API.[\[4\]](#)

Conclusion

Thermogravimetric Analysis is a definitive technique for the comprehensive characterization of **ferrous calcium citrate**. The detailed protocol and interpretive framework provided in this application note offer a reliable method for ensuring the material's quality, stability, and composition. By understanding the underlying chemical transformations during thermal analysis and adhering to a systematic, well-parameterized workflow, scientists can confidently apply TGA for raw material qualification, formulation development, and routine quality control in a regulated pharmaceutical environment.

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